![molecular formula C12H18N4 B13670776 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine](/img/structure/B13670776.png)
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine
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Overview
Description
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . This method provides a high yield of the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: Lacks the cyclobutyl group, resulting in different chemical and biological properties.
Pyrimido[1,2-a]benzimidazoles: Contains a fused benzimidazole ring, offering distinct pharmacological activities.
Uniqueness
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is unique due to the presence of both a cyclobutyl group and a piperazine moiety, which confer specific steric and electronic properties. These features can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine core substituted with a cyclobutyl group and a piperazine moiety. This unique structure may contribute to its diverse biological activities, including effects on various biological pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds in the pyrimidine class have been shown to inhibit receptor tyrosine kinases (RTKs), including epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival .
- Antioxidant Activity : Pyrimidine derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects against various diseases .
- Antimicrobial Properties : The presence of the piperazine ring is known to enhance the antimicrobial activity of pyrimidine derivatives against a range of pathogens .
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 9.46 |
Similar Pyrimidine Derivative | A549 | 12.38 |
Similar Pyrimidine Derivative | H1975 | 8.12 |
These results suggest that this compound could be further explored for its anticancer potential.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. In vitro studies have shown that related pyrimidines possess significant antibacterial activity against Gram-positive and Gram-negative bacteria:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Similar Pyrimidine Derivative | Escherichia coli | 20 |
These findings highlight the potential for developing new antimicrobial agents based on this compound.
Study on Anticancer Properties
A study investigating the effects of various pyrimidine derivatives on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. The research indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperazine-substituted pyrimidines. The results showed that these compounds effectively inhibited bacterial growth, suggesting their potential as new antibiotic agents .
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
5-cyclobutyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C12H18N4/c1-2-10(3-1)11-8-14-12(15-9-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2 |
InChI Key |
CEMZVUCSPMVAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN=C(N=C2)N3CCNCC3 |
Origin of Product |
United States |
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